molecular formula C14H22O4 B14431186 Bis(3-methylbutyl) but-2-ynedioate CAS No. 80238-87-5

Bis(3-methylbutyl) but-2-ynedioate

Cat. No.: B14431186
CAS No.: 80238-87-5
M. Wt: 254.32 g/mol
InChI Key: VMSPOKCRKGLNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylbutyl) but-2-ynedioate: is an organic compound with the molecular formula C14H22O4. It is an ester derived from but-2-ynedioic acid and 3-methylbutanol. This compound is known for its unique structure, which includes an alkyne group and ester functionalities, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) but-2-ynedioate typically involves the esterification of but-2-ynedioic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

But-2-ynedioic acid+2(3-methylbutanol)Bis(3-methylbutyl) but-2-ynedioate+Water\text{But-2-ynedioic acid} + 2 \text{(3-methylbutanol)} \rightarrow \text{this compound} + \text{Water} But-2-ynedioic acid+2(3-methylbutanol)→Bis(3-methylbutyl) but-2-ynedioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-methylbutyl) but-2-ynedioate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted esters.

Scientific Research Applications

Chemistry: Bis(3-methylbutyl) but-2-ynedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations. It can be used to synthesize bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ester functionality makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) but-2-ynedioate depends on the specific chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Dimethyl but-2-ynedioate: Similar structure but with methyl groups instead of 3-methylbutyl groups.

    Diethyl but-2-ynedioate: Similar structure but with ethyl groups instead of 3-methylbutyl groups.

    Bis(2-methylbutyl) but-2-ynedioate: Similar structure but with 2-methylbutyl groups instead of 3-methylbutyl groups.

Uniqueness: Bis(3-methylbutyl) but-2-ynedioate is unique due to the presence of the 3-methylbutyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

80238-87-5

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

bis(3-methylbutyl) but-2-ynedioate

InChI

InChI=1S/C14H22O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,7-10H2,1-4H3

InChI Key

VMSPOKCRKGLNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C#CC(=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.